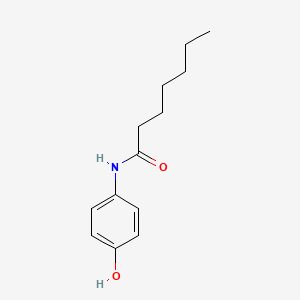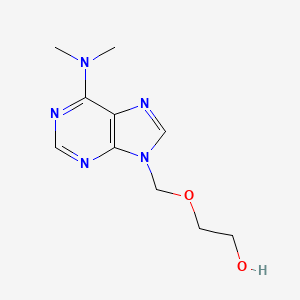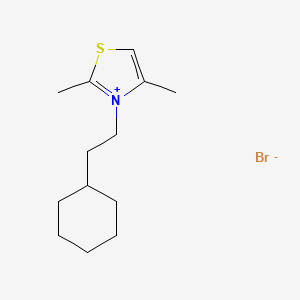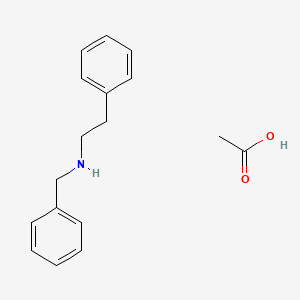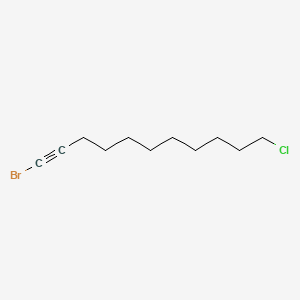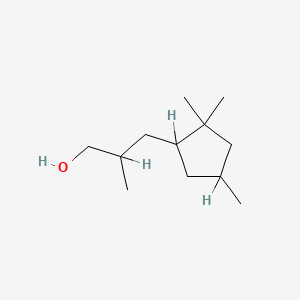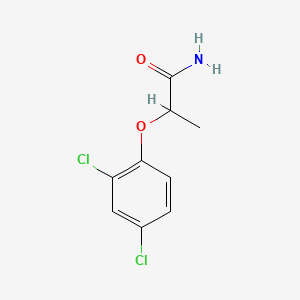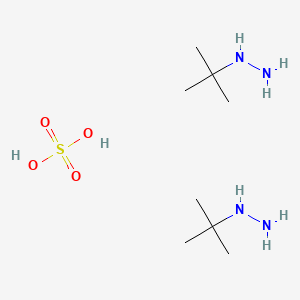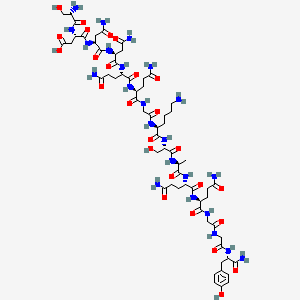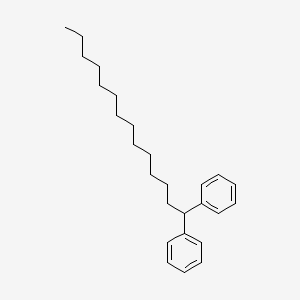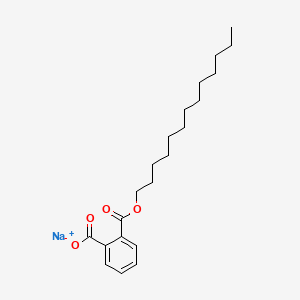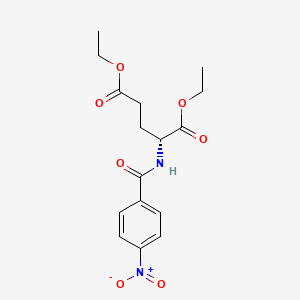
Diethyl N-(4-nitrobenzoyl)-D-glutamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl N-(4-nitrobenzoyl)-D-glutamate is an organic compound with the molecular formula C16H20N2O7 It is a derivative of glutamic acid, where the amino group is substituted with a 4-nitrobenzoyl group, and both carboxyl groups are esterified with ethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(4-nitrobenzoyl)-D-glutamate typically involves the esterification of N-(4-nitrobenzoyl)-D-glutamic acid. The process begins with the reaction of D-glutamic acid with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form N-(4-nitrobenzoyl)-D-glutamic acid. This intermediate is then esterified using ethanol and a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl N-(4-nitrobenzoyl)-D-glutamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major products are N-(4-nitrobenzoyl)-D-glutamic acid and ethanol.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
Diethyl N-(4-nitrobenzoyl)-D-glutamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diethyl N-(4-nitrobenzoyl)-D-glutamate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups facilitate its transport across cell membranes, allowing it to reach intracellular targets. The compound can inhibit or activate enzymes, modulate receptor activity, and affect signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-nitrobenzoyl)-D-glutamic acid: Similar structure but lacks ester groups.
Diethyl N-(4-aminobenzoyl)-D-glutamate: Similar structure but with an amino group instead of a nitro group.
N-(4-nitrobenzoyl)-4-nitrobenzamide: Contains an additional nitrobenzoyl group.
Uniqueness
Diethyl N-(4-nitrobenzoyl)-D-glutamate is unique due to its combination of a nitrobenzoyl group and esterified glutamic acid. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propiedades
Número CAS |
94232-68-5 |
|---|---|
Fórmula molecular |
C16H20N2O7 |
Peso molecular |
352.34 g/mol |
Nombre IUPAC |
diethyl (2R)-2-[(4-nitrobenzoyl)amino]pentanedioate |
InChI |
InChI=1S/C16H20N2O7/c1-3-24-14(19)10-9-13(16(21)25-4-2)17-15(20)11-5-7-12(8-6-11)18(22)23/h5-8,13H,3-4,9-10H2,1-2H3,(H,17,20)/t13-/m1/s1 |
Clave InChI |
OTQQWHKIMACEHP-CYBMUJFWSA-N |
SMILES isomérico |
CCOC(=O)CC[C@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
SMILES canónico |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


